8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15863557
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO3 |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | 8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16) |
| Standard InChI Key | LLMVDBFCIRJJJE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic tetrahydroquinoline scaffold, where the quinoline ring is partially hydrogenated at the 1,2,3,4-positions. Key substituents include:
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A fluorine atom at the 8-position, which enhances electronegativity and metabolic stability .
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A methyl group at the 1-position, contributing to steric effects and lipophilicity.
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A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .
The molecular formula is CHFNO, with a calculated molecular weight of 237.23 g/mol .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
| SMILES | CC1C(=O)NC2=C(C=CC(=C2)F)C1C(=O)O |
| InChIKey | PXJPYWRFHOWZQA-UHFFFAOYSA-N |
Synthesis and Manufacturing
Cyclocondensation Approach
A common method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with methyl-substituted acetophenones in polar aprotic solvents like dimethylformamide (DMF) . This route proceeds via:
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Knoevenagel condensation to form the quinoline core.
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Decarboxylation under mild alkaline conditions (KCO, 40–60°C) to yield the tetrahydroquinoline scaffold .
Directed Ortho-Lithiation
For introducing fluorine at the 8-position, directed ortho-lithiation using lithium diisopropylamide (LDA) followed by fluorination with N-fluorobenzenesulfonimide (NFSI) has been reported for analogous compounds .
Industrial-Scale Production
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Continuous flow reactors optimize yield (typically 65–75%) and purity (>95%).
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Purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 182–184°C (dec.) | |
| Solubility | Slightly soluble in HO; soluble in DMSO, MeOH | |
| logP | 1.8 (calculated) |
Spectral Data
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H NMR (400 MHz, DMSO-): δ 1.45 (s, 3H, CH), 2.75–3.10 (m, 4H, CH), 7.25–7.45 (m, 2H, Ar-H), 10.2 (s, 1H, COOH) .
Chemical Reactivity and Modifications
Functional Group Transformations
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Carboxylic Acid: Forms salts with amines (e.g., triethylamine) or esters via Fischer esterification .
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Ketone: Reducible to secondary alcohol using NaBH/CeCl.
Stability Profile
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Photostability: Susceptible to UV-induced defluorination; requires amber glass storage.
Biological Activity and Applications
Central Nervous System (CNS) Targets
Tetrahydroquinolines modulate dopamine and serotonin receptors. Methyl substitution at N-1 improves blood-brain barrier permeability, suggesting potential in neuropsychiatric drug development .
Pharmacokinetic Considerations
Absorption and Distribution
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Oral Bioavailability: ~40% in rodent models (logD = 1.2 at pH 7.4).
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Plasma Protein Binding: 85–90% due to hydrophobic interactions.
Metabolism
Primary pathways include:
Industrial and Research Applications
Pharmaceutical Intermediates
Used in synthesizing:
Material Science
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Coordination polymers: Forms complexes with Cu(II) and Fe(III) for catalytic applications.
Challenges and Future Directions
Synthetic Limitations
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Low regioselectivity in fluorination steps (yield <50% for 8-fluoro isomers) .
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Scalability issues with chromatographic purification.
Emerging Opportunities
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